2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
CAS No.: 1308647-56-4
Cat. No.: VC3373386
Molecular Formula: C13H10BrNOS
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1308647-56-4 |
|---|---|
| Molecular Formula | C13H10BrNOS |
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
| Standard InChI | InChI=1S/C13H10BrNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | KFMDXWVXJKARCP-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3Br |
| Canonical SMILES | C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3Br |
Introduction
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a complex organic compound with a molecular formula of C13H10BrNOS and a molecular weight of 308.2 g/mol . This compound belongs to the benzothiazole class, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a bromine substituent on the phenyl ring adds to its potential pharmacological interest due to the ability of bromine to influence the compound's reactivity and interaction with biological targets.
Synthesis and Preparation
The synthesis of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the condensation of a benzothiazole derivative with a brominated phenyl compound. This process may require the use of catalysts or specific reaction conditions to ensure high yield and purity. The compound can be obtained through various organic synthesis techniques, including those that utilize green chemistry principles to minimize environmental impact.
Future Directions and Potential Applications
Given the potential biological activities of benzothiazole derivatives, further research on 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is warranted. This could involve detailed in vitro and in vivo studies to assess its efficacy and safety as a therapeutic agent. Additionally, structural modifications to enhance its pharmacological properties could be explored.
The compound's potential applications span multiple therapeutic areas, including oncology, infectious diseases, and possibly neurology, depending on its ability to cross the blood-brain barrier and interact with central nervous system targets.
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